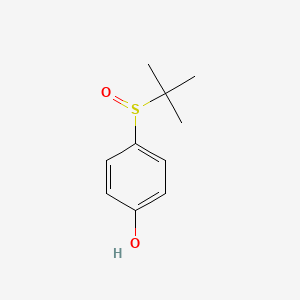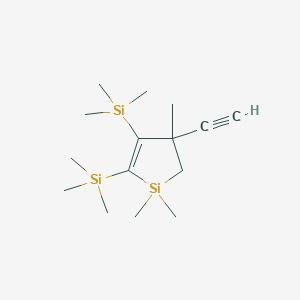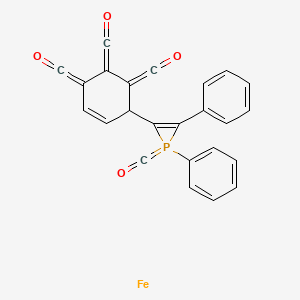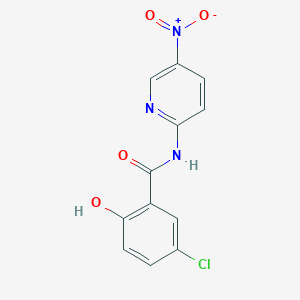
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chloro group at the 5-position, a hydroxy group at the 2-position, and a nitro group attached to a pyridinyl ring at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient and eco-friendly method . This method provides active sites for the synthesis of benzamides, resulting in high yields and low reaction times.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the process . Additionally, purification of the synthesized compounds can be achieved through crystallization from solvents such as absolute ethanol or dimethylformamide .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: NBS for bromination
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at the benzylic position using NBS results in the formation of brominated benzamide derivatives .
Scientific Research Applications
Benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of pharmaceuticals, paper, and plastic products.
Mechanism of Action
The mechanism of action of benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes. The presence of the nitro group enhances its reactivity, allowing it to form reactive intermediates that can disrupt bacterial cell function .
Comparison with Similar Compounds
- Benzamide, 3-chloro-N-(5-nitro-2-pyridinyl)-
- Benzamide, 2-chloro-N-hydroxy-
Comparison: Compared to other similar compounds, benzamide, 5-chloro-2-hydroxy-N-(5-nitro-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the hydroxy group at the 2-position and the nitro group at the N-position enhances its antimicrobial activity and reactivity in chemical reactions .
Properties
CAS No. |
92721-73-8 |
|---|---|
Molecular Formula |
C12H8ClN3O4 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O4/c13-7-1-3-10(17)9(5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18) |
InChI Key |
ACRODJNNGPPBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


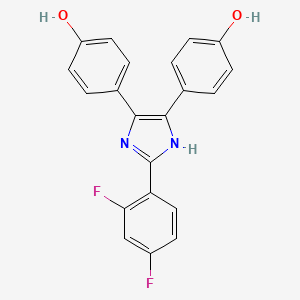
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
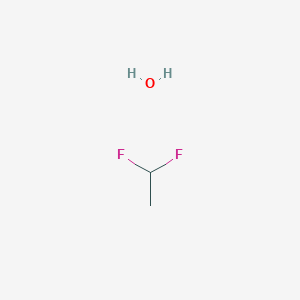
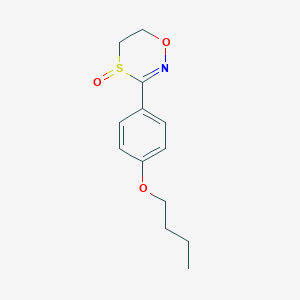
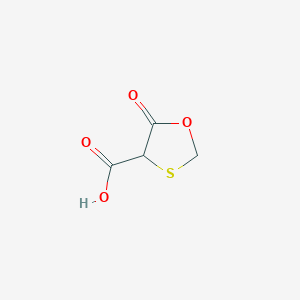

![N-[(2-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B14346018.png)
![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)
